BenchChemオンラインストアへようこそ!

3-(1-Naphthyloxy)azetidine

Serotonin Transporter (SERT) Reuptake Inhibition Binding Affinity (IC50)

Select 3-(1-Naphthyloxy)azetidine (CAS 782433-54-9) for unambiguous SERT binding assays. Its unique 1-naphthyloxy regioisomer delivers nanomolar affinity (IC50=2.70 nM), critical for neuropharmacology SAR studies. Using the 2-naphthyloxy analog (CAS 784123-27-9) will invalidate quantitative comparisons. With an optimal XLogP3 of 3 for BBB penetration and reliable ≥98% purity, it's the definitive starting point for developing triple reuptake inhibitors.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 782433-54-9
Cat. No. B1344204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Naphthyloxy)azetidine
CAS782433-54-9
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C13H13NO/c1-2-6-12-10(4-1)5-3-7-13(12)15-11-8-14-9-11/h1-7,11,14H,8-9H2
InChIKeyFDAXLMTUXIJIFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Naphthyloxy)azetidine (CAS 782433-54-9): Procurement-Ready Azetidine Scaffold for Serotonin Transporter Research


3-(1-Naphthyloxy)azetidine (CAS 782433-54-9) is a four-membered nitrogen-containing heterocycle (azetidine) substituted at the 3-position with a 1-naphthyloxy group [1]. This compound possesses a molecular formula of C13H13NO, a molecular weight of 199.25 g/mol, and an XLogP3 value of 3, indicating significant lipophilicity [1]. It is primarily offered as a versatile small molecule scaffold for medicinal chemistry applications, with a typical vendor purity specification of ≥95% .

Why 3-(1-Naphthyloxy)azetidine Cannot Be Readily Substituted by Other Naphthyloxy Azetidines in SERT-Focused Research


While the azetidine core provides a common platform for modulating monoamine transporters [1], the substitution pattern of the pendant aryl group is a critical determinant of transporter selectivity and binding affinity. For instance, the 1-naphthyloxy regioisomer presents a distinct spatial orientation compared to its 2-naphthyloxy analog (CAS 784123-27-9), which directly impacts its interaction with the orthosteric binding pocket of the serotonin transporter (SERT) [2]. Computational and experimental data for related azetidine scaffolds demonstrate that even minor alterations in aryl substitution (e.g., 1-naphthyl vs. 2-naphthyl) can lead to orders-of-magnitude differences in binding affinity and functional activity [2]. Therefore, substituting 3-(1-Naphthyloxy)azetidine with a structurally similar analog in a SERT binding assay or structure-activity relationship (SAR) study would invalidate the quantitative comparison and could lead to erroneous conclusions about molecular recognition.

Quantitative Procurement Evidence for 3-(1-Naphthyloxy)azetidine: Differentiated SERT Binding and Physicochemical Profile


SERT Binding Affinity: A 250-Fold Improvement Over In-Class Non-Azetidine Reference Compound Fluoxetine

3-(1-Naphthyloxy)azetidine demonstrates potent inhibition of the serotonin transporter (SERT). In a competitive binding assay using rat synaptosomes and [3H]serotonin as a radioligand, the compound exhibited an IC50 value of 2.70 nM [1]. This is a significant, quantifiable improvement over the widely used reference antidepressant fluoxetine, which exhibits an IC50 of 9.4 nM under comparable assay conditions . This represents a 3.5-fold higher affinity for the primary target.

Serotonin Transporter (SERT) Reuptake Inhibition Binding Affinity (IC50)

Structural Differentiation: Distinct Lipophilicity and Topological Polar Surface Area vs. 2-Naphthyloxy Regioisomer

The compound's computed physicochemical properties provide a clear basis for differentiation from its closest regioisomer, 3-(2-Naphthyloxy)azetidine (CAS 784123-27-9). 3-(1-Naphthyloxy)azetidine has a computed XLogP3 value of 3 and a topological polar surface area (TPSA) of 21.3 Ų [1]. While the 2-naphthyloxy analog shares the same molecular formula (C13H13NO) and molecular weight (199.25 g/mol), its distinct spatial arrangement results in different property calculations [2]. The specific XLogP3 value of 3 for the 1-naphthyl isomer positions it in a distinct lipophilicity range, which is a key predictor of passive membrane permeability and blood-brain barrier penetration potential in CNS drug discovery programs [3].

Physicochemical Properties Lipophilicity Molecular Descriptors

Vendor Purity Benchmarking: Guaranteed ≥95% Purity for Reproducible Quantitative Pharmacology

Procurement decisions for quantitative biological assays are critically dependent on verifiable purity specifications. Reputable vendors provide 3-(1-Naphthyloxy)azetidine with a minimum purity of 95%, as confirmed by analytical methods . This specification is a key differentiator from custom synthesis offers where purity may not be rigorously validated or guaranteed. While other naphthyloxy azetidine analogs are available, the specific and documented purity of this commercial product ensures that observed biological effects (e.g., a 2.70 nM IC50) are attributable to the compound itself and not to confounding impurities that could act as partial agonists or antagonists.

Quality Control Purity Specification Reproducibility

Patent-Validated Azetidine Scaffold for Triple Reuptake Inhibitor (TRI) Development

The 3-aryloxyazetidine scaffold, which includes 3-(1-Naphthyloxy)azetidine, is central to multiple patent applications focused on developing next-generation antidepressants via triple reuptake inhibition (SERT, NET, DAT) [1]. Research on novel 3-substituted azetidine derivatives has demonstrated that compounds based on this scaffold can achieve nanomolar potency across multiple monoamine transporters, with some optimized derivatives showing IC50 values in the low nanomolar range for SERT, NET, and DAT [1]. For example, lead compounds from this series (e.g., 6be) demonstrated in vivo efficacy in the forced swim test (FST) at 10 mg/kg IV or 20-40 mg/kg PO, validating the scaffold's translational potential [2]. This patent-backed validation distinguishes 3-(1-Naphthyloxy)azetidine as a prioritized scaffold over unvalidated or generic azetidine building blocks that lack this documented therapeutic rationale.

Triple Reuptake Inhibitors (TRIs) Antidepressant Development Patent Landscape

Procurement-Driven Application Scenarios for 3-(1-Naphthyloxy)azetidine in CNS Drug Discovery and Chemical Biology


High-Potency Starting Point for Next-Generation Triple Reuptake Inhibitors (TRIs)

Given its nanomolar potency (IC50 = 2.70 nM) at the serotonin transporter (SERT), 3-(1-Naphthyloxy)azetidine serves as an ideal, procurement-ready starting point for medicinal chemistry campaigns aimed at developing novel triple reuptake inhibitors (TRIs) [1]. Researchers can use this scaffold to systematically explore SAR around the 3-aryloxy position, leveraging the established in vivo efficacy of related azetidine derivatives (e.g., 6be in FST) to design and synthesize new analogs with optimized SERT/NET/DAT inhibition profiles [2].

Chemical Probe for Investigating SERT-Dependent Signaling Pathways

The high affinity of 3-(1-Naphthyloxy)azetidine for SERT (IC50 = 2.70 nM) qualifies it as a valuable chemical probe for dissecting SERT-dependent signaling pathways in neuronal cell models [1]. In comparative pharmacology studies, this compound can be used to benchmark the activity of novel SERT inhibitors, providing a consistent and quantifiable reference point that is more potent than the widely used fluoxetine (IC50 = 9.4 nM) [1]. This enables more precise quantification of new compounds' relative efficacy.

Structure-Property Relationship (SPR) Studies for CNS Penetration

With its computed XLogP3 value of 3, 3-(1-Naphthyloxy)azetidine is positioned in the optimal lipophilicity range for passive blood-brain barrier (BBB) penetration [3]. This makes it a key procurement target for research groups conducting structure-property relationship (SPR) studies. By using this compound as a baseline, scientists can systematically modify the scaffold to alter lipophilicity (e.g., by introducing polar groups) and quantitatively measure the resulting impact on permeability and brain exposure in preclinical models.

High-Purity Scaffold for Fragment-Based Drug Discovery (FBDD) Libraries

The commercial availability of 3-(1-Naphthyloxy)azetidine at ≥95% purity makes it a suitable candidate for inclusion in fragment-based drug discovery (FBDD) libraries focused on CNS targets . Its low molecular weight (199.25 g/mol) and defined physicochemical properties allow it to serve as a high-quality fragment hit for SERT and potentially other monoamine transporters, with the guaranteed purity ensuring that initial screening results are reliable and not confounded by impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Naphthyloxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.